molecular formula C8H5BrN2O2 B1449146 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 1159827-21-0

6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B1449146
CAS No.: 1159827-21-0
M. Wt: 241.04 g/mol
InChI Key: KXXPDFVCPKKRAZ-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid is a brominated heterocyclic aromatic organic compound. It is characterized by the presence of a bromine atom attached to the imidazo[1,5-a]pyridine ring system, which is further substituted with a carboxylic acid group at the 3-position. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with imidazo[1,5-a]pyridine as the core structure.

  • Halogenation: Bromination of imidazo[1,5-a]pyridine is achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM).

  • Carboxylation: The brominated intermediate is then subjected to carboxylation reactions using reagents like carbon monoxide (CO) in the presence of a catalyst such as palladium (Pd) or rhodium (Rh) to introduce the carboxylic acid group.

Industrial Production Methods: Industrial-scale production involves optimizing these synthetic steps to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or amines.

  • Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

  • Reduction: Lithium aluminium hydride (LiAlH4) or borane (BH3) are commonly employed.

  • Substitution: Nucleophiles such as sodium azide (NaN3) or thiols are used, often in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Amides: Formed by reacting the carboxylic acid with amines.

  • Esters: Produced by esterification with alcohols.

  • Amines: Resulting from reduction of the carboxylic acid.

  • Bromides: Substitution products with various nucleophiles.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications. Biology: It serves as a probe in biological studies to understand the interaction with various biomolecules and pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system. Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 6-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid: Similar structure with chlorine instead of bromine.

  • 6-Iodoimidazo[1,5-a]pyridine-3-carboxylic acid: Iodine substitution.

  • 6-Methylimidazo[1,5-a]pyridine-3-carboxylic acid: Methyl group substitution.

Uniqueness: The presence of the bromine atom in 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid imparts unique chemical reactivity and biological activity compared to its chloro, iodo, and methyl analogs. The bromine atom enhances the compound's ability to participate in electrophilic substitution reactions and increases its binding affinity to certain biological targets.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

6-bromoimidazo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-6-3-10-7(8(12)13)11(6)4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXPDFVCPKKRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CN=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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